1H-Pyrrolo[2,3-b]pyridin-5-ol

Catalog No.
S1943280
CAS No.
98549-88-3
M.F
C7H6N2O
M. Wt
134.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrolo[2,3-b]pyridin-5-ol

CAS Number

98549-88-3

Product Name

1H-Pyrrolo[2,3-b]pyridin-5-ol

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-5-ol

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c10-6-3-5-1-2-8-7(5)9-4-6/h1-4,10H,(H,8,9)

InChI Key

VUQZKLXKFUBWRP-UHFFFAOYSA-N

SMILES

C1=CNC2=NC=C(C=C21)O

Canonical SMILES

C1=CNC2=NC=C(C=C21)O

The exact mass of the compound 1H-Pyrrolo[2,3-b]pyridin-5-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1H-Pyrrolo[2,3-b]pyridin-5-ol (CAS 98549-88-3), commonly known as 5-hydroxy-7-azaindole, is a highly functionalized heterocyclic building block characterized by a fused pyrrole-pyridine core with a reactive hydroxyl group at the C5 position. In commercial procurement, it is primarily sourced as an advanced intermediate for the synthesis of complex active pharmaceutical ingredients (APIs), most notably the BCL-2 inhibitor Venetoclax (ABT-199) and various kinase inhibitors [1]. The C5-hydroxyl serves as a critical nucleophilic handle for etherification or cross-coupling, while the 7-azaindole core provides essential hydrogen-bonding capabilities (donor-acceptor motif) required for target protein engagement. Procuring this compound at high purity (>98%) is critical for ensuring reproducibility in downstream late-stage functionalization, bypassing the need for complex, low-yield in-house hydroxylation protocols [2].

Attempting to substitute 1H-pyrrolo[2,3-b]pyridin-5-ol with upstream precursors like 5-bromo-7-azaindole or 5-methoxy-7-azaindole introduces severe manufacturability bottlenecks. In-house conversion of the 5-bromo analog requires multi-step sequences involving nitrogen protection, transition-metal-catalyzed hydroxylation or borylation/oxidation, and subsequent deprotection, which drastically inflates reagent costs and reduces overall throughput [1]. Similarly, utilizing 5-methoxy-7-azaindole necessitates harsh demethylation conditions, typically employing highly toxic and volatile boron tribromide (BBr3), which generates corrosive waste streams unsuitable for industrial scale-up [2]. Furthermore, substituting the core with a non-aza analog like 1H-indol-5-ol fundamentally alters the molecule's physicochemical profile, stripping away the pyridine nitrogen required for critical hydrogen-bond acceptor interactions in kinase hinge regions or BCL-2 binding pockets, thereby destroying biological efficacy [3].

Process Efficiency: Bypassing Low-Yield Multi-Step Hydroxylation

Procuring 1H-pyrrolo[2,3-b]pyridin-5-ol directly eliminates the need for complex in-house synthesis from 5-bromo-7-azaindole. Conventional laboratory synthesis of the 5-hydroxy derivative from the 5-bromo precursor requires a three-step sequence: N-protection (e.g., with TIPS), borylation or transition-metal-catalyzed hydroxylation, and deprotection, often resulting in overall yields of only 26% to 50% [1]. Direct procurement of the >98% pure 5-hydroxy compound provides immediate access to the reactive C5-OH handle, saving significant processing time, eliminating the need for expensive palladium/copper catalysts or cryogenic organolithium steps, and dramatically improving overall synthetic throughput for API manufacturing [2].

Evidence DimensionOverall synthetic yield and process steps to reactive C5-OH
Target Compound DataImmediate availability (0 steps, >98% purity)
Comparator Or Baseline5-Bromo-7-azaindole (3 steps, 26-50% overall yield)
Quantified DifferenceEliminates 3 synthetic steps and avoids >50% material loss
ConditionsStandard laboratory to pilot-scale synthesis (N-protection, functionalization, deprotection)

Direct procurement eliminates multi-step bottlenecks and expensive catalyst requirements, directly reducing the cost of goods (COGs) in API scale-up.

Scale-Up Safety: Avoiding Harsh Demethylation Reagents

When selecting a starting material for C5-etherification, 5-methoxy-7-azaindole is often considered as a protected alternative. However, unmasking the methoxy group to yield the required hydroxyl handle typically requires the use of boron tribromide (BBr3) or massive excesses of sodium methoxide at high temperatures [1]. BBr3 is highly volatile, toxic, and generates corrosive hydrobromic acid upon aqueous workup, presenting severe safety and environmental hazards during industrial scale-up [1]. Procuring 1H-pyrrolo[2,3-b]pyridin-5-ol directly circumvents the demethylation step entirely, eliminating the generation of hazardous acidic waste streams and simplifying the impurity profile of the final product [2].

Evidence DimensionHazardous reagent usage and waste generation
Target Compound Data0 equivalents of BBr3 required (direct use)
Comparator Or Baseline5-Methoxy-7-azaindole (requires >1-3 equivalents of BBr3 or harsh alkali)
Quantified Difference100% reduction in corrosive BBr3 usage and associated acidic waste
ConditionsIndustrial scale-up and downstream processing

Avoiding BBr3 demethylation drastically improves process safety, reduces waste disposal costs, and accelerates the transition from bench to pilot plant.

Target Binding Affinity: The Critical Role of the 7-Aza Nitrogen

For pharmaceutical applications, substituting the 7-azaindole core with a standard indole core (1H-indol-5-ol) leads to a catastrophic loss of target affinity. In the development of targeted therapeutics like Venetoclax or CDK8 inhibitors, the pyridine nitrogen (N7) of the 1H-pyrrolo[2,3-b]pyridin-5-ol moiety acts as a critical hydrogen-bond acceptor, interacting specifically with key residues in the target protein's binding groove [1]. Standard indoles lack this acceptor capability, resulting in orders-of-magnitude weaker binding. Furthermore, the 7-aza modification significantly lowers the pKa of the pyrrole N-H and alters the lipophilicity of the molecule, improving both aqueous solubility and membrane permeability compared to the carbocyclic indole baseline [2].

Evidence DimensionHydrogen-bond acceptor capability and target engagement
Target Compound DataProvides essential N7 hydrogen-bond acceptor
Comparator Or Baseline1H-indol-5-ol (Lacks N7 acceptor)
Quantified DifferenceEnables critical bidentate donor-acceptor interactions required for nanomolar BCL-2/Kinase inhibition
ConditionsProtein-ligand binding in BCL-2 or kinase hinge regions

The 7-aza core is non-negotiable for achieving the required binding affinity and pharmacokinetic profile in modern targeted therapeutics, making standard indoles unviable substitutes.

Precursor for BCL-2 Inhibitor Synthesis (Venetoclax/ABT-199)

1H-Pyrrolo[2,3-b]pyridin-5-ol is the definitive starting material for synthesizing the left-hand portion of Venetoclax. The C5-hydroxyl group undergoes direct nucleophilic aromatic substitution (SNAr) or etherification with fluorinated/chlorinated intermediates, while the 7-azaindole core remains intact to provide critical binding interactions. Procuring this compound at high purity ensures high yields in this critical coupling step [1].

Development of Novel Kinase Inhibitors (CDK8, VEGFR-2)

The compound is highly valued in oncology research for constructing kinase inhibitors. The 7-azaindole core acts as a privileged hinge-binding motif, interacting with the ATP-binding pocket of kinases like CDK8 and VEGFR-2. The pre-installed C5-OH allows for rapid diversification through cross-coupling or alkylation, enabling efficient structure-activity relationship (SAR) exploration without the burden of multi-step core synthesis[2].

Synthesis of Bioisosteric Fluorescent Probes

Beyond direct therapeutics, the unique photophysical properties and bioisosteric nature of the 7-azaindole core make this compound an excellent building block for developing highly sensitive fluorescent probes and exploring indole bioisosteres in medicinal chemistry. The hydroxyl group provides a straightforward attachment point for linker-fluorophore assemblies or solid-phase synthesis resins [3].

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 42 of 45 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

98549-88-3

Wikipedia

5-Hydroxy-7-azaindole

Dates

Last modified: 08-16-2023

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